Reprotérol
Vue d'ensemble
Description
Reproterol est un agoniste des récepteurs β2 adrénergiques à action courte principalement utilisé dans le traitement de l'asthme . Il a été breveté en 1965 et est entré en usage médical en 1977 . Reproterol contient un stéréocentre et est chiral, existant sous la forme de deux énantiomères : la forme ® et la forme (S) . Les préparations commerciales contiennent le médicament sous forme de racémique, un mélange égal des deux énantiomères .
Applications De Recherche Scientifique
Reproterol has a wide range of scientific research applications, including:
Chemistry: Reproterol is used as a model compound in studies of β2 adrenoreceptor agonists and their interactions with various receptors.
Biology: In biological research, reproterol is used to study the effects of β2 adrenoreceptor agonists on cellular signaling pathways and gene expression.
Mécanisme D'action
Target of Action
Reproterol primarily targets the β2 adrenoreceptors . These receptors are a class of G-protein-coupled receptors that are located primarily in the smooth muscle of the bronchi and bronchioles. They play a crucial role in managing the diameter of airways and controlling the muscular tone.
Mode of Action
Reproterol is a dual-acting β2-adrenoceptor agonist and phosphodiesterase (PDE) inhibitor . As a β2-adrenoceptor agonist, it binds to the β2 adrenoreceptors, mimicking the action of adrenaline and noradrenaline, natural body hormones. This binding leads to a series of reactions resulting in the relaxation of smooth muscle in the airways, thus causing bronchodilation .
The theophylline constituent of Reproterol inhibits phosphodiesterase activity induced by adenylyl cyclase . This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in bronchodilation.
Biochemical Pathways
The activation of β2 adrenoreceptors by Reproterol stimulates the production of cAMP . The increased cAMP levels then lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
As a β2 adrenoreceptor agonist, it is generally administered via inhalation for direct and rapid action at the site of action, the bronchial smooth muscle .
Result of Action
The primary result of Reproterol’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This helps in alleviating symptoms of conditions like asthma, where the airways become constricted. It also inhibits the release of inflammatory mediators, potentially providing anti-inflammatory effects .
Méthodes De Préparation
Reproterol est synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale, qui comprend un cycle purine et un fragment de phényléthanolamine. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle purine : Cela implique la condensation de matières premières appropriées pour former le noyau purine.
Fixation de la chaîne latérale : La chaîne latérale phényléthanolamine est introduite par une série de réactions, notamment l'alkylation et l'amination.
Assemblage final : L'étape finale implique le couplage du cycle purine à la chaîne latérale phényléthanolamine dans des conditions de réaction spécifiques.
Les méthodes de production industrielle de reproterol impliquent l'optimisation de ces voies de synthèse afin d'assurer un rendement et une pureté élevés. Cela implique souvent l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Reproterol subit diverses réactions chimiques, notamment :
Oxydation : Reproterol peut être oxydé pour former divers produits d'oxydation. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Reproterol peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles phénoliques.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Reproterol a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Reproterol est utilisé comme composé modèle dans les études des agonistes des récepteurs β2 adrénergiques et de leurs interactions avec divers récepteurs.
Biologie : Dans la recherche biologique, le reproterol est utilisé pour étudier les effets des agonistes des récepteurs β2 adrénergiques sur les voies de signalisation cellulaire et l'expression génique.
Mécanisme d'action
Reproterol exerce ses effets en se liant aux récepteurs β2 adrénergiques à la surface des cellules musculaires lisses des voies respiratoires. Cette liaison active l'adénylate cyclase, entraînant une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'élévation des niveaux d'AMPc entraîne la relaxation des cellules musculaires lisses, ce qui dilate les voies respiratoires et améliore le flux d'air . Le constituant théophylline du reproterol inhibe également l'activité de la phosphodiestérase, ce qui renforce encore l'effet bronchodilatateur .
Comparaison Avec Des Composés Similaires
Reproterol est similaire à d'autres agonistes des récepteurs β2 adrénergiques tels que le fénotérol et le salbutamol. Reproterol est unique en ce qu'il contient également une fraction théophylline, qui fournit des effets bronchodilatateurs supplémentaires par l'inhibition de la phosphodiestérase . Ce double mécanisme d'action distingue le reproterol des autres agonistes des récepteurs β2 adrénergiques .
Composés similaires
Fénotérol : Un autre agoniste des récepteurs β2 adrénergiques utilisé dans le traitement de l'asthme.
Salbutamol : Un agoniste des récepteurs β2 adrénergiques largement utilisé pour l'asthme et la maladie pulmonaire obstructive chronique.
Terbutaline : Un agoniste des récepteurs β2 adrénergiques utilisé pour des indications similaires.
Activité Biologique
Reproterol is a synthetic selective beta-2 adrenergic receptor agonist, primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This article explores the biological activity of reproterol, supported by various studies and clinical trials.
Reproterol functions by binding to beta-2 adrenergic receptors, which are predominantly found in the lungs. Activation of these receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells. Elevated cAMP leads to smooth muscle relaxation and bronchodilation. This mechanism is critical for alleviating symptoms associated with bronchoconstriction in asthma and other respiratory diseases.
Pharmacodynamics
- Bronchodilation : Reproterol has been shown to produce significant bronchodilation effects. In a study involving 14 asthmatic patients, the administration of inhaled reproterol resulted in a peak improvement in forced expiratory volume in one second (FEV1) by 29% at a dose of 8 mg, demonstrating a dose-dependent response .
- Duration of Action : The duration of bronchodilation was also noted to be dose-dependent, with higher doses providing longer-lasting effects. The time taken for FEV1 to drop below 75% of maximum bronchodilation was approximately 125 minutes, irrespective of the dose administered .
Pharmacokinetics
Reproterol is administered via inhalation, which allows for rapid onset of action. The pharmacokinetics profile indicates that peak plasma concentrations are achieved shortly after administration, contributing to its effectiveness in acute bronchospasm relief.
Case Studies and Clinical Trials
-
Exercise-Induced Asthma :
A study examined the efficacy of reproterol combined with sodium cromoglycate (DSCG) against exercise-induced asthma (EIA). Results indicated that the combination significantly reduced FEV1 decline post-exercise compared to placebo. However, reproterol alone showed comparable efficacy to the combination therapy . -
Comparative Studies :
In a multicenter study comparing reproterol with other beta-agonists like salbutamol, reproterol demonstrated similar bronchodilatory effects but with a unique pharmacological profile due to its xanthine side chain . -
In Vitro Studies :
In vitro studies revealed that reproterol exhibited intense spasmolytic effects on tracheal and bronchial tissues when exposed to various spasmogenic agents, further supporting its role as an effective bronchodilator .
Table: Summary of Key Clinical Findings on Reproterol
Safety and Tolerability
Reproterol is generally well-tolerated among patients. Clinical trials have reported no significant cardiovascular side effects such as changes in heart rate or blood pressure at therapeutic doses. The adverse effects are typically mild and may include tremors or headache, common with beta-agonist therapies.
Propriétés
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLAAKXASPCBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8 (mono-hydrochloride) | |
Record name | Reproterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023553 | |
Record name | Reproterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-54-6 | |
Record name | Reproterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reproterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reproterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reproterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reproterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPROTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11941YC6RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.